Diphosphoric acid, tetraethyl ester, mixt. with 1-naphthalenyl methylcarbamate
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Overview
Description
Diphosphoric acid, tetraethyl ester, mixt with 1-naphthalenyl methylcarbamate is a chemical compound that combines the properties of both diphosphoric acid esters and naphthalenyl methylcarbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphosphoric acid, tetraethyl ester typically involves the esterification of diphosphoric acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or tosic acid. The general reaction is as follows:
H4P2O7+4C2H5OH→(C2H5O)4P2O7+4H2O
For the preparation of 1-naphthalenyl methylcarbamate, naphthol is reacted with methyl isocyanate under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as triethylamine.
Industrial Production Methods
Industrial production of diphosphoric acid, tetraethyl ester involves large-scale esterification processes using continuous reactors to ensure high yield and purity. The production of 1-naphthalenyl methylcarbamate is similarly scaled up, with careful control of reaction conditions to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diphosphoric acid, tetraethyl ester can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Hydrolysis: This compound can be hydrolyzed to produce diphosphoric acid and ethanol.
Substitution: The ester groups in diphosphoric acid, tetraethyl ester can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Diphosphoric acid and ethanol.
Substitution: Various alkyl or aryl diphosphoric esters.
Scientific Research Applications
Diphosphoric acid, tetraethyl ester, mixt. with 1-naphthalenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of diphosphoric acid, tetraethyl ester, mixt. with 1-naphthalenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The ester groups can also undergo hydrolysis, releasing active compounds that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetraethyl pyrophosphate: Similar in structure but lacks the naphthalenyl methylcarbamate component.
Diethyl phosphate: A simpler ester of phosphoric acid.
Naphthalenyl methylcarbamate: Lacks the diphosphoric acid ester component.
Uniqueness
The combination of diphosphoric acid ester and naphthalenyl methylcarbamate in a single compound provides unique properties that are not present in the individual components. This hybrid structure allows for diverse applications and interactions in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
114846-55-8 |
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Molecular Formula |
C20H31NO9P2 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
diethoxyphosphoryl diethyl phosphate;naphthalen-1-ylmethylcarbamic acid |
InChI |
InChI=1S/C12H11NO2.C8H20O7P2/c14-12(15)13-8-10-6-3-5-9-4-1-2-7-11(9)10;1-5-11-16(9,12-6-2)15-17(10,13-7-3)14-8-4/h1-7,13H,8H2,(H,14,15);5-8H2,1-4H3 |
InChI Key |
GQNSSFNNMDCOIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OCC.C1=CC=C2C(=C1)C=CC=C2CNC(=O)O |
Origin of Product |
United States |
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